
Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is a compound that belongs to the family of cyclobutyl ketones, which are characterized by a four-membered cyclobutane ring bonded to a ketone group. These compounds are of interest in organic chemistry due to their unique structural features and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of cyclobutyl ketones can be achieved through various methods. One approach involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization strategies could be applied to synthesize related cyclobutyl ketones . Additionally, cyclopropenone derivatives can react with certain cobalt chelates to form cobaltacyclobutenone complexes, which may provide insights into the synthesis of cyclobutyl ketones through metal-mediated cyclization reactions .
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones has been studied using molecular mechanics (MM2). For cyclobutylmethyl ketone, the equatorial form of the ketone group is the predominant conformation, with two stable orientations: equatorial-gauche and equatorial-trans. The equatorial-gauche form is the preferred conformer due to its lower steric energy . This information can be extrapolated to understand the conformational preferences of cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone.
Chemical Reactions Analysis
Cyclobutyl ketones can undergo various chemical reactions. For instance, alkenyl sulfides can react with α,β-unsaturated ketones to produce 1-cyclobutenyl ketones, which may be oxidized or treated with bases to yield different products . Furthermore, a sequential C-H/C-C functionalization strategy has been reported for the synthesis of cis-γ-functionalized cyclobutyl aryl ketones, indicating the potential for diverse functionalization of cyclobutyl ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. The conformational stability of these compounds is significant, as it affects their reactivity and physical properties. For example, the planarity of the cyclobutane ring in certain derivatives can impact the crystal packing and the interactions within the crystal structure, as seen in the study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . These properties are essential for understanding the behavior of cyclobutyl ketones in various chemical environments and their potential applications.
properties
IUPAC Name |
1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVFPDAHLIWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644660 |
Source


|
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone | |
CAS RN |
898793-45-8 |
Source


|
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)
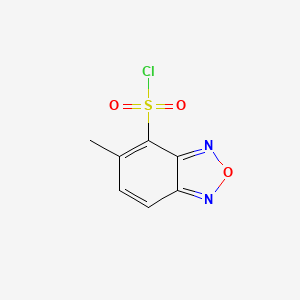

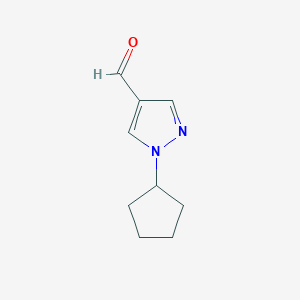
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
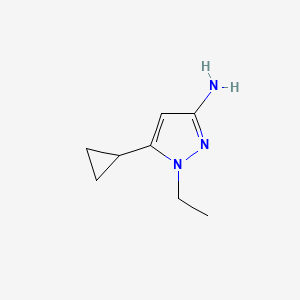
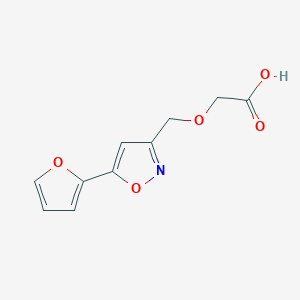
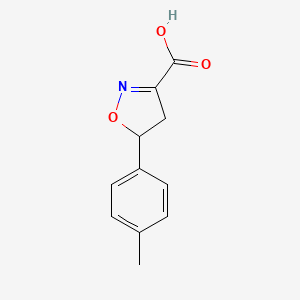
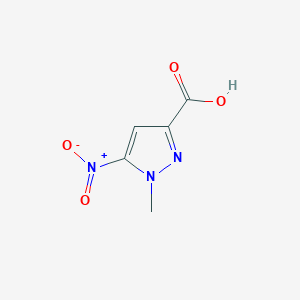
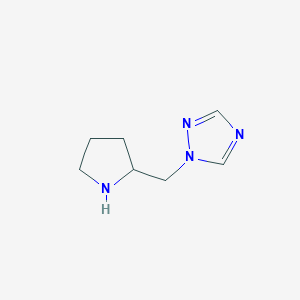
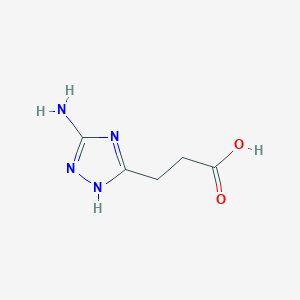
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)